3,5-dichlorofuran-2-carbaldehyde
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Overview
Description
3,5-Dichlorofuran-2-carbaldehyde is an important heterocyclic compound with the molecular formula C5H2Cl2O2. It is characterized by a furan ring substituted with two chlorine atoms at the 3 and 5 positions and an aldehyde group at the 2 position. This compound is a valuable intermediate in the synthesis of various heterocyclic compounds and has significant applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichlorofuran-2-carbaldehyde typically involves the chlorination of furan derivatives. One common method includes the chlorination of furan-2-carbaldehyde using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Scientific Research Applications
3,5-Dichlorofuran-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds and is used in the development of new chemical entities with potential biological activities.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways involving furan derivatives.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and fine chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichlorofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 3,4-Dichlorofuran-2-carbaldehyde
- 3,5-Dichlorofuran-2,5-dicarbaldehyde
- Trichlorofuran-2-carboxylic acid
Comparison: 3,5-Dichlorofuran-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3,4-dichlorofuran-2-carbaldehyde, it has different reactivity and selectivity in chemical reactions. The presence of two chlorine atoms at the 3 and 5 positions enhances its stability and makes it a more versatile intermediate in synthetic chemistry .
Properties
CAS No. |
101079-68-9 |
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Molecular Formula |
C5H2Cl2O2 |
Molecular Weight |
164.97 g/mol |
IUPAC Name |
3,5-dichlorofuran-2-carbaldehyde |
InChI |
InChI=1S/C5H2Cl2O2/c6-3-1-5(7)9-4(3)2-8/h1-2H |
InChI Key |
MZWNSDRTRZHGNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Cl)C=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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